molecular formula C15H14FN5 B1240187 3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1240187
M. Wt: 283.3 g/mol
InChI Key: IKGYBPKBZSTEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of triazoles.

Scientific Research Applications

Synthesis and Structural Studies

  • A study on the synthesis of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, including derivatives of 3-(4-Fluorophenyl)-6-(1-pyrrolidinyl), revealed insights into the oxidative intramolecular cyclization process and structural characteristics of these compounds. These findings contribute to understanding the chemical properties and potential applications of such derivatives (Aggarwal et al., 2019).

Crystal Structure Characterization and Theoretical Studies

  • Research involving the synthesis and characterization of pyridazine derivatives, including fluorophenyl variants, provided insights into their crystal structure. Density Functional Theory (DFT) calculations were employed to understand the electronic properties and molecular interactions, highlighting the compound's potential in various scientific applications (Sallam et al., 2021).

Antiviral Activity

  • Studies have shown that some triazolo[4,3-b]pyridazine derivatives exhibit antiviral activity, particularly against the hepatitis A virus. This indicates the potential of these compounds, including the 3-(4-Fluorophenyl) variant, in antiviral drug research and development (Shamroukh & Ali, 2008).

Anti-Diabetic Drug Development

  • Triazolo-pyridazine-6-yl-substituted piperazines, related to the compound , were evaluated for their potential as anti-diabetic drugs. Their effectiveness in inhibiting Dipeptidyl peptidase-4 (DPP-4) suggests their utility in diabetes treatment research (Bindu et al., 2019).

Synthesis and Anxiolytic Activity

  • A series of 1,2,4-triazolo[4,3-b]pyridazines, including those with fluorophenyl groups, demonstrated anxiolytic activity in pharmacological tests. This highlights the compound's relevance in the development of new anxiolytic drugs (Albright et al., 1981).

Antitubulin Agents in Cancer Research

  • Research into 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines has shown their potential as antitubulin agents, indicating their applicability in cancer therapy (Xu et al., 2016).

properties

Molecular Formula

C15H14FN5

Molecular Weight

283.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H14FN5/c16-12-5-3-11(4-6-12)15-18-17-13-7-8-14(19-21(13)15)20-9-1-2-10-20/h3-8H,1-2,9-10H2

InChI Key

IKGYBPKBZSTEQA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine

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